![molecular formula C8H13N3O B1409067 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole CAS No. 1850688-85-5](/img/structure/B1409067.png)

1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole

Vue d'ensemble

Description

Azetidines are four-membered heterocyclic compounds containing nitrogen. They are known to be a part of many pharmacologically active substances . Pyrazoles are another class of organic compounds with a five-membered ring, which contains two nitrogen atoms. They are a part of many therapeutic drugs .

Synthesis Analysis

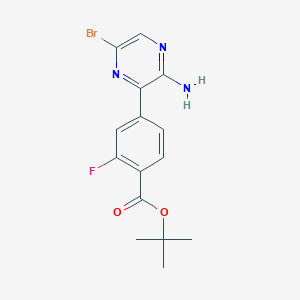

The synthesis of azetidine derivatives often involves the reaction of a suitable precursor with a nitrogen source. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

Molecular Structure Analysis

The molecular structure of azetidine and pyrazole derivatives can be confirmed using various spectroscopic techniques such as 1H, 13C, 15N, and 77Se NMR spectroscopy, as well as HRMS and elemental analysis .

Chemical Reactions Analysis

Azetidine and pyrazole derivatives can undergo various chemical reactions. For instance, a newly functionalized heterocyclic amino acid was obtained via [3+2] cycloaddition .

Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine and pyrazole derivatives can be determined using various techniques. For instance, the molecular weight of a similar compound, 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride, is 224.13 .

Applications De Recherche Scientifique

Antibacterial Activities

1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole and its derivatives have been investigated for their antibacterial properties. Research by Chopde et al. (2012) found that azetidinone analogues displayed promising antibacterial activities against various bacterial strains. This was established through the synthesis and characterization of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, which showed effectiveness against selected microorganisms (Chopde, Meshram, & Pagadala, 2012).

Antimicrobial Properties

Further research by Rai et al. (2009) synthesized novel oxadiazoles derived from 1H-pyrazole and evaluated their antimicrobial activities. These compounds were found to exhibit significant antibacterial activity, particularly against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Synthesis and Evaluation for Biological Activities

Al-Smaisim (2012) synthesized new azetidin-2-one derivatives incorporating 1H-pyrazole and evaluated their biological activity. These compounds exhibited good antibacterial activity against several bacterial species, highlighting the potential of these derivatives in developing new antibacterial agents (Al-Smaisim, 2012).

Antidiabetic and Renoprotective Activities

A study by Abeed, Youssef, & Hegazy (2017) on benzazole, thiazolidinone, and azetidin-2-one derivatives linked to pyrazole, demonstrated significant antihyperglycemic and renoprotective activities. This study suggests potential applications in diabetes and kidney protection (Abeed, Youssef, & Hegazy, 2017).

Anti-Inflammatory and Analgesic Activities

Antre et al. (2011) synthesized pyrazolone derivatives and evaluated their anti-inflammatory, analgesic, and antipyretic activities. These compounds, with pyrazolone and amino pyrimidine moieties, exhibited activities nearly similar to standard drugs, suggesting their potential in treating inflammation and pain (Antre, Cendilkumar, Goli, Andhale, & Oswal, 2011).

Mécanisme D'action

The mechanism of action of azetidine and pyrazole derivatives can vary widely depending on their specific structure and functional groups. Some azetidine derivatives are known to inhibit several enzymes like human tryptase, chymase, thrombin, leukocyte elastase, human cytomegalovirus protease, and serine protease enzyme .

Safety and Hazards

The safety and hazards of azetidine and pyrazole derivatives can vary widely depending on their specific structure and functional groups. For instance, 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride has hazard statements H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

1-(azetidin-3-ylmethyl)-4-methoxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-12-8-4-10-11(6-8)5-7-2-9-3-7/h4,6-7,9H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPULIBJOUIWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1)CC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride](/img/structure/B1408984.png)

![[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine](/img/structure/B1408985.png)

![endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid](/img/structure/B1408999.png)

![6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1409004.png)

![6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409007.png)